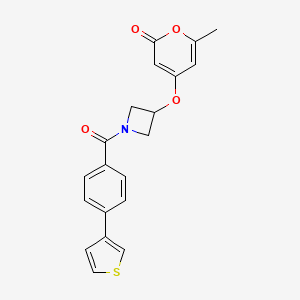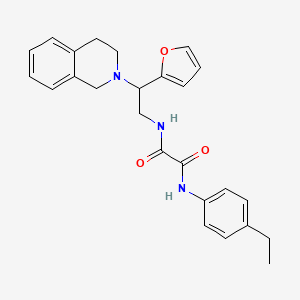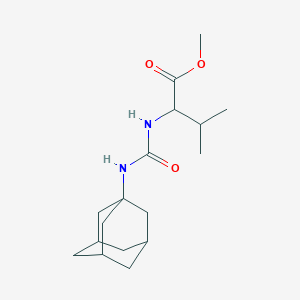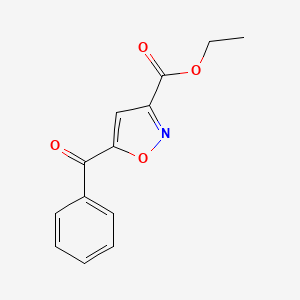
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds structurally related to "6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one" often focuses on their synthesis and potential as intermediates in the development of pharmaceuticals and materials. For example, the study of pyranones and pyrazolones has contributed to the understanding of heterocyclic chemistry, providing a basis for synthesizing compounds with varied biological activities (Deohate & Palaspagar, 2020). Such compounds can serve as key intermediates for further chemical transformations, leading to novel materials or drugs with enhanced properties.
Biological Activities and Potential Applications
Though direct studies on "6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one" are scarce, research on similar molecules has revealed a broad spectrum of biological activities. For instance, derivatives of pyranones and pyrazolones have shown promise in antibacterial and antifungal applications, suggesting potential antimicrobial properties for structurally related compounds (Bhat, Shalla, & Dongre, 2015). Additionally, some derivatives have demonstrated anticancer activities, hinting at the possibility of "6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one" or its analogs being explored for oncological research (Gomha, Edrees, & Altalbawy, 2016).
Material Science Applications
The structural features of compounds like "6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one" make them candidates for material science applications, particularly in the development of organic semiconductors, dyes, and pigments. The incorporation of thiophene units, for example, is a common strategy to enhance the electronic properties of materials for organic electronics (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-13-8-17(9-19(22)24-13)25-18-10-21(11-18)20(23)15-4-2-14(3-5-15)16-6-7-26-12-16/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFWKDVJIBZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)
![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)


![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)


